molecular formula C15H20N2O2 B2950123 N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361641-40-7

N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide

Cat. No.: B2950123
CAS No.: 2361641-40-7
M. Wt: 260.337
InChI Key: UNDHIXFSVLLPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a phenyl group, and an amide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.

    Formation of the Amide Linkage: The final step involves the formation of the amide bond through a condensation reaction between the amine group of the piperidine ring and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells . The compound’s hydroxyl and amide groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[4-(4-hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-15(19)16-11-12-3-5-13(6-4-12)17-9-7-14(18)8-10-17/h2-6,14,18H,1,7-11H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDHIXFSVLLPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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